molecular formula C18H20BrNO4S B5976760 benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate

benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate

Cat. No. B5976760
M. Wt: 426.3 g/mol
InChI Key: CCBMFVKTQLGYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 434.41 g/mol.

Mechanism of Action

The mechanism of action of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is its versatility as a reagent for the synthesis of other compounds. It is also relatively easy to synthesize and is available from a variety of commercial sources. However, one of the limitations of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area of research is the development of new inhibitors of protein tyrosine phosphatases for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate and to determine its potential toxicity in different experimental systems.

Synthesis Methods

Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and thionyl chloride to form 4-bromo-3-(diethylamino)benzoic acid. This intermediate is then reacted with benzyl chloroformate and sodium carbonate to produce benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate.

Scientific Research Applications

Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has been used in scientific research for a variety of applications. One of the most common uses is as a reagent for the synthesis of other compounds. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein tyrosine phosphatases.

properties

IUPAC Name

benzyl 4-bromo-3-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-3-20(4-2)25(22,23)17-12-15(10-11-16(17)19)18(21)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBMFVKTQLGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.